molecular formula C11H10N2O2 B13129413 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one CAS No. 137320-34-4

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one

Cat. No.: B13129413
CAS No.: 137320-34-4
M. Wt: 202.21 g/mol
InChI Key: ZKHOQDAPLGROGB-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is an organic compound with a complex structure that includes two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one typically involves the reaction of 3-hydroxypyridine with 5-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced reactors and automation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: A simpler compound with a single hydroxyl group on the pyridine ring.

    3-Hydroxypyridine-2-carboxylic acid: Another related compound with a carboxylic acid group.

    2-Amino-3-hydroxypyridine: Contains an amino group in addition to the hydroxyl group.

Uniqueness

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is unique due to its dual pyridine ring structure and the specific positioning of its functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

137320-34-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol

InChI

InChI=1S/C11H10N2O2/c1-7-5-9(15)11(13-6-7)10-8(14)3-2-4-12-10/h2-6,14-15H,1H3

InChI Key

ZKHOQDAPLGROGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=C(C=CC=N2)O)O

Origin of Product

United States

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